molecular formula C20H17N3O5 B417325 N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide CAS No. 335421-05-1

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide

Katalognummer B417325
CAS-Nummer: 335421-05-1
Molekulargewicht: 379.4g/mol
InChI-Schlüssel: JRIVQDYINCEWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide, commonly known as MNK1/2 inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. MNK1/2 inhibitor is a potent inhibitor of MAPK-interacting kinase 1 and 2 (MNK1/2), which are key regulators of the eukaryotic translation initiation factor 4E (eIF4E) pathway. Inhibition of this pathway has been shown to have anti-tumor effects, making MNK1/2 inhibitor a promising candidate for cancer therapy.

Wirkmechanismus

MNK1/2 inhibitor exerts its anti-tumor effects by inhibiting the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway, which is a key regulator of protein synthesis. The N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway is often overactivated in cancer cells, leading to increased protein synthesis and cell proliferation. MNK1/2 inhibitor inhibits this pathway by blocking the phosphorylation of N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide, which is required for its activation.
Biochemical and Physiological Effects:
MNK1/2 inhibitor has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, MNK1/2 inhibitor has been shown to reduce the expression of various oncogenes and pro-inflammatory cytokines, which are often upregulated in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

MNK1/2 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of MNK1/2, making it a valuable tool for studying the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. In addition, MNK1/2 inhibitor has been shown to have low toxicity in normal cells, making it a safe candidate for in vivo studies.
However, MNK1/2 inhibitor also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, MNK1/2 inhibitor has a short half-life in vivo, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of MNK1/2 inhibitor. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential application in combination therapy with other anti-cancer agents. In addition, MNK1/2 inhibitor can be studied for its potential application in other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, MNK1/2 inhibitor is a promising candidate for cancer therapy due to its potent inhibition of the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. Its extensive scientific research application has shown its potential as a valuable tool for studying the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway and its anti-tumor effects. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in other diseases.

Synthesemethoden

The synthesis of MNK1/2 inhibitor involves a multi-step process that includes the condensation of 4-methylphenylhydrazine and 3-nitrobenzoyl chloride to form the intermediate 4-methylphenylhydrazine-3-nitrobenzoate. The intermediate is then reacted with furan-2-carboxylic acid to obtain the final product, MNK1/2 inhibitor.

Wissenschaftliche Forschungsanwendungen

MNK1/2 inhibitor has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, MNK1/2 inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-7-9-14(10-8-13)18(24)19(22-20(25)17-6-3-11-28-17)21-15-4-2-5-16(12-15)23(26)27/h2-12,19,21H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIVQDYINCEWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.